1-Acetylpyrrolidine-3-carboxylic acid
Overview
Description
1-Acetylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C7H11NO3. It is a derivative of pyrrolidine, featuring an acetyl group at the first position and a carboxylic acid group at the third position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylpyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the acetylation of pyrrolidine-3-carboxylic acid using acetic anhydride in the presence of a suitable catalyst, such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
1-Acetylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-3,4-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in 1-acetylpyrrolidine-3-hydroxymethyl carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, mild conditions.
Substitution: Various nucleophiles, mild to moderate conditions.
Major Products Formed:
Pyrrolidine-3,4-dicarboxylic acid (oxidation product).
1-acetylpyrrolidine-3-hydroxymethyl carboxylic acid (reduction product).
Various nucleophilic substitution products.
Scientific Research Applications
1-Acetylpyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
1-Acetylpyrrolidine-3-carboxylic acid is structurally similar to other pyrrolidine derivatives, such as pyrrolidine-3-carboxylic acid and 1-methylpyrrolidine-3-carboxylic acid. its unique acetyl group at the first position provides distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it a valuable compound in various research and industrial applications.
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid
1-methylpyrrolidine-3-carboxylic acid
1-ethylpyrrolidine-3-carboxylic acid
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Properties
IUPAC Name |
1-acetylpyrrolidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQQMBBBBFVNMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712270-40-1 | |
Record name | 1-acetylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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